molecular formula C21H24N4O4 B5500594 N~2~-{[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetyl}glycinamide

N~2~-{[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetyl}glycinamide

Cat. No.: B5500594
M. Wt: 396.4 g/mol
InChI Key: ZEQKYDHYEATXID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-{[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetyl}glycinamide is a useful research compound. Its molecular formula is C21H24N4O4 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.17975526 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Studies on piperazine derivatives highlight methodologies for modifying piperazine structures, which could be applicable for synthesizing or modifying N2-{[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetyl}glycinamide. For instance, Yamaura et al. (1985) demonstrated oxidative removal techniques for N-(4-methoxybenzyl) groups on 2,5-piperazinediones, suggesting a method for modifying similar structures under mild conditions (Yamaura et al., 1985). This could offer a pathway for introducing or removing functional groups in the synthesis or modification of N2-{[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetyl}glycinamide.

Bioactive Compounds and Marine Actinobacteria

Research by Sobolevskaya et al. (2007) on bioactive metabolites from marine actinobacterium Streptomyces sp. has isolated compounds with piperazine-2,5-dione structures, revealing their potential bioactivity and the importance of marine microorganisms as sources of novel chemical entities (Sobolevskaya et al., 2007). This underscores the potential for N2-{[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetyl}glycinamide and related compounds to exhibit biological activities, possibly leading to pharmaceutical applications.

Material Science and Polymer Chemistry

Knorr et al. (2007) synthesized a pH-sensitive PEGylation reagent for drug and gene delivery, highlighting the role of piperazine derivatives in creating sensitive and responsive materials for biomedical applications (Knorr et al., 2007). This suggests that functionalized piperazine compounds, like N2-{[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetyl}glycinamide, could be useful in designing new materials with specific properties for targeted delivery systems.

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c22-19(26)13-24-20(27)12-18-21(28)23-9-10-25(18)14-15-5-4-8-17(11-15)29-16-6-2-1-3-7-16/h1-8,11,18H,9-10,12-14H2,(H2,22,26)(H,23,28)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQKYDHYEATXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NCC(=O)N)CC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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